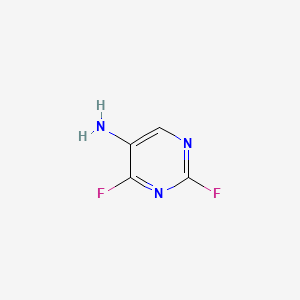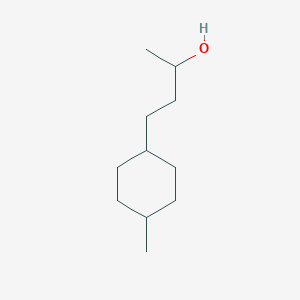
4-(4-Methylcyclohexyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C11H22O. It is a secondary alcohol with a cyclohexane ring substituted with a methyl group and a butanol chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl)butan-2-ol can be achieved through several methods. One common method involves the reaction of styrene with isopropanol at elevated temperatures to obtain 2-methyl-4-phenyl-2-butanol. This intermediate is then subjected to heterogeneously catalyzed hydrogenation over a catalyst suitable for ring hydrogenation of aromatics . Another method involves the conversion of 3-cyclohexylpropanoic acid to the acid chloride, which is then reacted with methyllithium to give this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(4-Methylcyclohexyl)butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride to form alkyl halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alkanes, and alkyl halides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(4-Methylcyclohexyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 4-(4-Methylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo protonation and deprotonation reactions, leading to the formation of carbocations. These carbocations can then participate in various chemical reactions, influencing the compound’s overall reactivity and effects .
類似化合物との比較
Similar Compounds
- 4-Methylcyclohexanemethanol
- 4-Methylcyclohexylmethanol
- 4-(4-Methylcyclohexyl)butan-2-one
Uniqueness
4-(4-Methylcyclohexyl)butan-2-ol is unique due to its specific structure, which combines a cyclohexane ring with a butanol chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
分子式 |
C11H22O |
|---|---|
分子量 |
170.29 g/mol |
IUPAC名 |
4-(4-methylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C11H22O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9-12H,3-8H2,1-2H3 |
InChIキー |
LLXWSIGQLALHCB-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



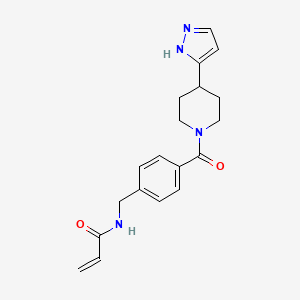
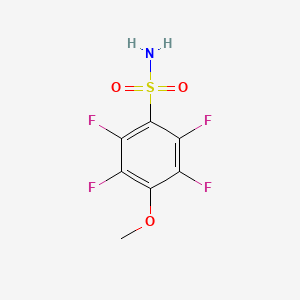
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
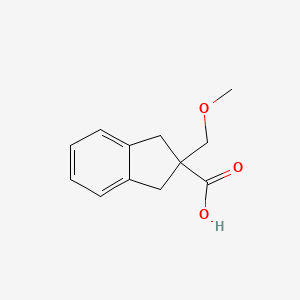

![Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13521563.png)
![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13521570.png)
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)
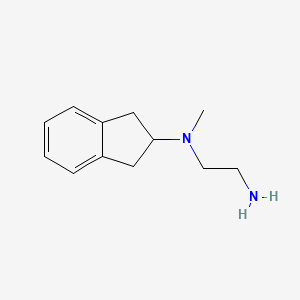
![{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)

